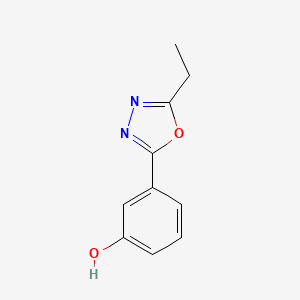

3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol

Übersicht

Beschreibung

“3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles commonly includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played a very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .Physical And Chemical Properties Analysis

1,3,4-Oxadiazole and 1,2,4-oxadiazole have favorable physical, chemical, and pharmacokinetic properties, which significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Oxadiazoles, including the 1,3,4-oxadiazole derivatives, have been recognized for their potential in anticancer therapy. The presence of the oxadiazole ring has been associated with anti-proliferative activity against various cancer cell lines. For instance, certain oxadiazole compounds have shown promising results against gastric cancer cells, exhibiting more potency than some established controls . The specific compound “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol” could be synthesized and evaluated for its efficacy in inhibiting cancer cell growth, considering the promising background of its oxadiazole core.

Vasodilatory Effects

The oxadiazole nucleus has been implicated in the synthesis of compounds with significant vasodilatory effects. These effects are crucial in the treatment of cardiovascular diseases where the relaxation of blood vessels is necessary to improve blood flow. Research could explore the potential of “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol” in this domain, possibly leading to the development of new therapeutic agents for hypertension and other related conditions .

Anticonvulsant Properties

Compounds featuring the 1,3,4-oxadiazole moiety have been studied for their anticonvulsant properties. This application is particularly relevant in the development of treatments for epilepsy and other seizure disorders. The structural characteristics of “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol” make it a candidate for synthesizing new anticonvulsant drugs, which could be tested for efficacy in preclinical models .

Antidiabetic Activity

The oxadiazole derivatives have been identified as potential antidiabetic agents due to their ability to modulate blood sugar levels. Investigating “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol” for antidiabetic activity could contribute to the discovery of novel treatments for diabetes, a condition that affects millions worldwide .

Energetic Material Development

Oxadiazole derivatives are known for their energetic behavior, making them suitable for use in high-energy materials. The structural framework of “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol” could be utilized in the design of energetic compounds with favorable oxygen balance and positive heat of formation, which are desirable characteristics in this field .

Agricultural Applications

In agriculture, oxadiazole-based compounds have been employed as herbicides, insecticides, and fungicides due to their biological activity against a range of plant pathogens. The compound could be synthesized and tested for its potential use in protecting crops from various diseases and pests, thereby contributing to increased agricultural productivity .

Wirkmechanismus

Target of Action

Oxadiazoles, the class of compounds to which it belongs, have been found to exhibit a wide range of biological activities, including anticancer , anti-inflammatory , and antiviral effects . These activities suggest that the compound may interact with various molecular targets involved in these biological processes.

Mode of Action

Oxadiazoles have been reported to exhibit their effects through various mechanisms depending on their specific structure and the biological context . For instance, some oxadiazoles have been found to inhibit key enzymes involved in inflammatory responses .

Biochemical Pathways

Given the reported biological activities of oxadiazoles, it can be inferred that the compound may influence pathways related to cell proliferation, inflammation, and viral replication .

Pharmacokinetics

In silico results indicated that oxadiazole compounds generally agree to the lipinski rules of five, suggesting a positive oral bioavailability .

Result of Action

Oxadiazoles have been reported to exhibit anticancer activity, with some compounds showing cytotoxic effects against cancer cell lines . Additionally, some oxadiazoles have been found to exhibit anti-inflammatory and analgesic activities .

Safety and Hazards

While specific safety and hazard data for “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol” is not available, it’s worth noting that all newly prepared metal salts except EMS-6 exhibited good thermostability (Td > 236 °C) and remarkable insensitivity to mechanical stimulation (sensitivity to impact > 22.5 J, friction > 280 N), suggesting satisfactory safety performance .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-9-11-12-10(14-9)7-4-3-5-8(13)6-7/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRICKEIGCXFQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901283454 | |

| Record name | 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163299-07-8 | |

| Record name | 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163299-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

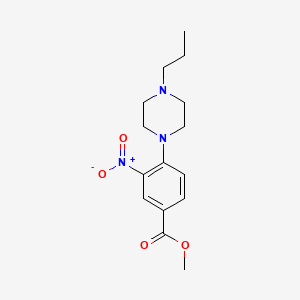

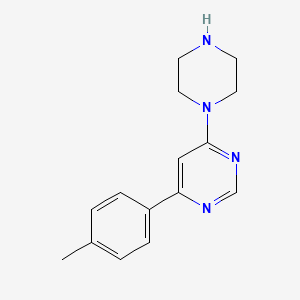

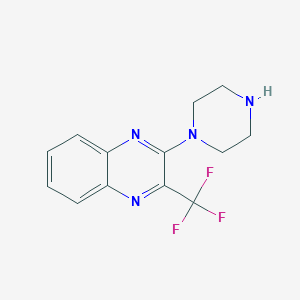

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate](/img/structure/B1387368.png)

![Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate](/img/structure/B1387370.png)

![(8-Nitro-1-oxo-1,2,3,4-tetrahydropyrazino-[1,2-a]indol-4-yl)acetic acid](/img/structure/B1387372.png)

![3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid](/img/structure/B1387377.png)

![Ethyl 4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoate](/img/structure/B1387384.png)

![1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid](/img/structure/B1387386.png)

![4-[3-[(4-Methylphenyl)thio]-6-oxo-3,6-dihydropyridazin-1(2H)-yl]benzoic acid](/img/structure/B1387388.png)

![2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B1387389.png)